molecular formula C12H10BrNO B2997907 7-Bromo-2,3,4,9-tetrahydro-1H-carbazol-1-one CAS No. 847987-95-5

7-Bromo-2,3,4,9-tetrahydro-1H-carbazol-1-one

Cat. No.: B2997907
CAS No.: 847987-95-5
M. Wt: 264.122
InChI Key: NCEHEFABAXLWNC-UHFFFAOYSA-N
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Description

7-Bromo-2,3,4,9-tetrahydro-1H-carbazol-1-one (: 847987-95-5) is a brominated tetrahydrocarbazole derivative of significant interest in medicinal chemistry and oncology research. With a molecular formula of C 12 H 10 BrNO and a molecular weight of 264.12 g/mol, this compound serves as a versatile synthetic intermediate for the development of novel therapeutic agents . The core tetrahydrocarbazole structure is a privileged scaffold in numerous biologically active alkaloids and synthetic compounds . Recent scientific literature highlights that novel tetrahydrocarbazole derivatives, particularly those with specific amide and thioamide substitutions, are being synthesized and evaluated for their anti-cancer activity . These compounds are investigated for their potential to induce DNA damage and their efficacy is validated in advanced biological models such as the CAM assay . The bromine atom at the 7-position provides a reactive site for further functionalization via metal-catalyzed cross-coupling reactions, enabling researchers to explore a diverse chemical space and develop structure-activity relationships. This product is intended For Research Use Only and is strictly not for diagnostic, therapeutic, or any human or veterinary use. Researchers can leverage this compound in hit-to-lead optimization campaigns and in the synthesis of more complex molecules targeted at various disease pathways.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-bromo-2,3,4,9-tetrahydrocarbazol-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrNO/c13-7-4-5-8-9-2-1-3-11(15)12(9)14-10(8)6-7/h4-6,14H,1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCEHEFABAXLWNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(=O)C1)NC3=C2C=CC(=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-2,3,4,9-tetrahydro-1H-carbazol-1-one typically involves the regioselective oxidation of substituted 2,3,4,9-tetrahydro-1H-carbazoles . The starting materials, substituted phenylhydrazines, react with cyclohexanone according to the Fischer method to produce the desired tetrahydrocarbazoles . These intermediates are then subjected to oxidation using various oxidizing agents such as hypervalent iodine compounds, hydrogen peroxide, organic hydroperoxides, selenium (IV) oxide, and pyridinium chlorochromate .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, selecting appropriate solvents, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

7-Bromo-2,3,4,9-tetrahydro-1H-carbazol-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

7-Bromo-2,3,4,9-tetrahydro-1H-carbazol-1-one is a tetrahydrocarbazole derivative that has applications in several scientific research areas, including pharmaceutical development and chemical synthesis .

Pharmaceutical Applications

  • CRTH2 Antagonists Tetrahydro-1H-carbazole derivatives, including this compound, are used as antagonists of the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2) . These compounds can be used in pharmaceutical compositions for treating allergic and immune disorders, such as allergic asthma, rhinitis, chronic obstructive pulmonary disease (COPD), dermatitis, and inflammatory bowel disease .
  • Antiviral Agents Carbazole derivatives, including tetrahydrocarbazoles, have demonstrated antiviral activity . For instance, tetrahydrocarbazoles with substituents at the C6 position have shown activity against human papillomaviruses (HPV) . The presence of a lipophilic electron-withdrawing substituent, such as bromine, at C6 enhances the compound's activity .
  • Antibacterial Evaluation Carbazole derivatives have been evaluated for their antibacterial activity against various bacterial cultures .

Chemical Synthesis

  • Synthesis of Heteroannulated Carbazoles this compound can be used as a synthon for synthesizing heteroannulated carbazoles . For example, 2-(4'-bromobenzylidene)-2,3,4,9-tetrahydro-1H-carbazol-1-one can be efficiently synthesized using this compound .
  • Intermediate in Carbazole-Based Materials Aminocarbazoles, derived from tetrahydrocarbazoles, are used as intermediates in preparing carbazole-based synthetic dyes, agrochemicals, pharmaceuticals, and light-sensitive materials .

Case Studies

  • 6-Bromo-2-(3-phenylallylidene)-2,3,4,9-tetrahydro-1H-carbazol-1-one: The mixed aldol condensation reaction of 6-bromo-1-oxo-1,2,3,4-tetrahydrocarbazole with cinnamaldehyde yields 6-Bromo-2-(3-phenylallylidene)-2,3,4,9-tetrahydro-1H-carbazol-1-one . This compound's structure and conformation have been determined through X-ray crystal structure analysis .

Mechanism of Action

The mechanism of action of 7-Bromo-2,3,4,9-tetrahydro-1H-carbazol-1-one involves its interaction with various molecular targets and pathways. The compound’s biological activities are attributed to its ability to modulate specific enzymes and receptors, leading to changes in cellular processes. For example, it may inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antibacterial effects .

Comparison with Similar Compounds

Structural and Substituent Variations

The tetrahydrocarbazolone framework allows diverse substitutions, which significantly affect physical properties and bioactivity. Below is a comparative analysis of key analogs:

Table 1: Comparative Analysis of Tetrahydrocarbazolone Derivatives
Compound Name Substituent(s) Position(s) Melting Point (°C) Synthesis Method Key Properties/Activities References
4-(5-Bromo-1H-indol-3-yl)-9-methyl-THC* 5-Br, 9-Me 4,9 204–206 Brønsted acid catalysis NMR data reported; solid-state stability
6-Bromo-2-(3-phenylallylidene)-THC 6-Br, 2-(3-phenylallylidene) 2,6 N/A Aldol condensation with cinnamaldehyde Forms N–H⋯O hydrogen-bonded dimers; crystal structure resolved
6-Methoxy-THC 6-OMe 6 213–214 Substituted boronic acid coupling Increased solubility due to OMe group; irritant
6-Chloro-THC 6-Cl 6 N/A Halogenation Molecular weight: 219.67 g/mol; pharmaceutical applications
9-Methyl-4-(6-nitro-1H-indol-3-yl)-THC 6-NO₂, 9-Me 4,6,9 177–179 Brønsted acid catalysis Electron-withdrawing nitro group; potential cytotoxicity
7-Bromo-THC (hypothetical) 7-Br 7 N/A (estimated higher) Inferred from bromination methods Expected enhanced halogen bonding; unexplored bioactivity

*THC: 2,3,4,9-tetrahydro-1H-carbazol-1-one

Key Observations

Substituent Position and Physical Properties :

  • Bromine at position 5 (e.g., 8f) results in moderate melting points (~204°C), while electron-withdrawing groups like nitro (8j) lower melting points (~177°C) due to reduced crystal lattice stability .
  • Methoxy groups (e.g., 6-OMe) increase solubility but decrease melting points compared to brominated analogs .

Synthetic Routes :

  • Brønsted acid catalysis is versatile for introducing indole-derived substituents at position 4 .
  • Aldol condensation (e.g., with cinnamaldehyde) enables functionalization at position 2, as seen in the 6-bromo-allylidene derivative .

Crystal Packing and Intermolecular Interactions: Bromine and ketone groups facilitate N–H⋯O hydrogen bonding, forming centrosymmetric dimers (e.g., 6-bromo-allylidene-THC) . Disordered cyclohexenone rings in some analogs suggest conformational flexibility in the solid state .

Biological Activity :

  • Methoxy and nitro substituents correlate with cytotoxicity in cancer cell lines, as observed in pyrido-carbazole derivatives .
  • Bromine’s electronegativity may enhance binding to biological targets, though positional effects (5-, 6-, or 7-Br) remain underexplored .

Biological Activity

Overview

7-Bromo-2,3,4,9-tetrahydro-1H-carbazol-1-one is a synthetic compound with the molecular formula C12H10BrNO and a molecular weight of 264.12 g/mol. This compound has garnered attention in various fields of biological research due to its diverse biological activities, including antibacterial, antifungal, and potential anticancer properties.

Antibacterial Properties

Research indicates that this compound exhibits significant antibacterial activity. It has been shown to be effective against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) for various strains has been documented:

Bacterial Strain MIC (µM) Mechanism of Action
Staphylococcus aureus (MRSA)15.625 - 62.5Inhibition of protein synthesis and nucleic acid production
Enterococcus faecalis62.5 - 125Inhibition of peptidoglycan synthesis
Escherichia coliVariableDisruption of cell wall synthesis

The compound's bactericidal effects are attributed to its ability to inhibit enzymes involved in bacterial cell wall synthesis, leading to cell lysis and death .

Antifungal Activity

In addition to its antibacterial properties, this compound has demonstrated antifungal activity against various fungal pathogens. Studies have reported its efficacy against Candida species and Aspergillus species with varying degrees of potency. The specific mechanisms include disruption of fungal cell membranes and interference with ergosterol biosynthesis.

Anticancer Potential

The compound is also being investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through the modulation of specific signaling pathways involved in cell survival and proliferation. Notably, its activity against different cancer cell lines indicates potential as a lead compound for further development in cancer therapeutics .

The biological activity of this compound is largely attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound inhibits key enzymes involved in bacterial cell wall synthesis.
  • Receptor Modulation : It may interact with specific receptors or pathways that regulate cellular processes related to growth and apoptosis in cancer cells.

This multifaceted mechanism enhances its potential as a therapeutic agent across different biological applications .

Case Studies

Several case studies have highlighted the effectiveness of this compound:

  • Antibacterial Efficacy Against MRSA : A study demonstrated that the compound significantly reduced biofilm formation by MRSA compared to standard antibiotics like ciprofloxacin. This suggests a potential application in treating chronic infections associated with biofilms .
  • Antifungal Activity : In laboratory settings, the compound showed promising results against Candida albicans, indicating a potential role in treating fungal infections resistant to conventional therapies.
  • Cancer Cell Line Studies : Research involving various cancer cell lines revealed that treatment with this compound led to reduced viability and increased apoptosis markers in tested cells, supporting its development as an anticancer agent .

Q & A

Q. What are the common synthetic routes for 7-Bromo-2,3,4,9-tetrahydro-1H-carbazol-1-one, and how can reaction conditions be optimized to minimize byproducts?

Answer: The synthesis often involves condensation reactions or Grignard coupling . For example:

  • Condensation of 8-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one with furan-2-carbaldehyde using 5% ethanolic KOH yields derivatives with 90% efficiency after recrystallization (methanol or ethyl acetate) .
  • Grignard reactions may lead to aromatization (e.g., dehydration to 2-methyl-1-phenylcarbazole), requiring careful control of temperature and stoichiometry .

Optimization Strategies:

  • Gradual reagent addition to manage exothermicity.
  • Inert atmosphere (N₂/Ar) to prevent oxidation.
  • Monitor reaction progress via TLC to halt at intermediate stages.

Q. How can NMR and IR spectroscopy confirm the structure and purity of this compound?

Answer: Key spectral signatures include:

  • ¹H NMR (CDCl₃): δ 7.63 (br s, NH), 7.58 (d, aromatic H), 2.73–2.64 (m, CH₂ groups) .
  • ¹³C NMR: Carbonyl at δ 190–200 ppm; aromatic carbons at δ 110–135 ppm .
  • IR: C=O stretch (~1680 cm⁻¹), aliphatic C-H (2900–2848 cm⁻¹), and N-H (3400 cm⁻¹) .
TechniqueKey PeaksAssignment
¹H NMRδ 7.63 (br s)N-H proton
¹³C NMRδ 135.60Aromatic C-Br
IR1680 cm⁻¹Ketone C=O

Discrepancies in peak integration or unexpected signals indicate impurities requiring purification (e.g., column chromatography).

Q. What analytical techniques beyond NMR/IR are critical for characterizing intermediates?

Answer:

  • Mass Spectrometry (MS): Confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 240.10 for C₁₀H₁₀BrNO) .
  • Elemental Analysis: Validates C/H/N/Br composition (±0.4% tolerance).
  • Melting Point: Sharp ranges (e.g., 153–155°C) indicate purity .
  • X-ray Diffraction: Resolves stereochemical ambiguities in crystalline intermediates .

Advanced Questions

Q. What challenges arise in determining the crystal structure of derivatives, and how can SHELX software address them?

Answer: Challenges include disorder (e.g., thiophene ring disorder in ), twinning , and weak diffraction. SHELXL refines structures via:

  • PART指令: Models disorder over multiple sites (occupancy refinement).
  • TWIN命令: Handles twinned crystals via matrix refinement.
  • SIMU/RIGU: Restrains anisotropic displacement parameters.

Example Refinement Metrics ():

ParameterValue
R factor0.050
wR factor0.157
Data/Parameter Ratio14.0

Q. How can hydrogen bonding patterns and ring puckering parameters predict solid-state behavior?

Answer:

  • Hydrogen Bonds: N-H···O interactions form R₂²(10) motifs (Bernstein et al., 1995), stabilizing supramolecular dimers .
  • Cremer-Pople Parameters ():
  • q₂ = 0.232 Å, q₃ = -0.153 Å

  • θ = 123.4°, φ = 322.6°

  • Total puckering amplitude Q = 0.278 Å

    These parameters correlate with steric strain and packing efficiency. Strong H-bonds (2.8–3.0 Å) direct crystal growth along specific axes .

Q. How does bromine substitution influence reactivity in cross-coupling reactions?

Answer: The C-Br bond enables palladium-catalyzed couplings (e.g., Suzuki, Heck). Key factors:

  • Electronic Effects: Bromine activates adjacent carbons for oxidative addition.
  • Steric Accessibility: Position 7 on the carbazole scaffold allows unhindered catalyst approach.

Example: Grignard coupling at the ketone may compete, necessitating carbonyl protection .

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